(R)-CCG-1423: A Deep Dive into its Mechanism of Action
(R)-CCG-1423: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-CCG-1423 is a potent small-molecule inhibitor of the Rho-associated protein kinase (Rho)/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of various cellular processes, including gene expression, cytoskeletal dynamics, cell proliferation, migration, and invasion, and its dysregulation is implicated in numerous pathologies such as cancer and fibrosis.[3][4] (R)-CCG-1423 exerts its effects by primarily targeting the nuclear import of MRTF-A, a key transcriptional coactivator, thereby preventing the activation of SRF-mediated gene transcription.[3][5] This technical guide provides a comprehensive overview of the mechanism of action of (R)-CCG-1423, detailing its molecular targets, effects on signaling pathways, and the experimental evidence supporting these findings.
The Rho/MRTF/SRF Signaling Pathway: The Primary Target of (R)-CCG-1423
The Rho family of small GTPases, particularly RhoA, acts as a molecular switch that, upon activation by upstream signals such as lysophosphatidic acid (LPA) acting through Gα12/13-coupled receptors, initiates a cascade of events leading to the activation of SRF-mediated transcription.[1][6] A key mediator in this pathway is MRTF-A (also known as MKL1), which in its inactive state is sequestered in the cytoplasm through its association with monomeric globular actin (G-actin).[4][5] Activation of RhoA leads to actin polymerization, which depletes the cytoplasmic pool of G-actin, liberating MRTF-A to translocate into the nucleus.[4][5] In the nucleus, MRTF-A forms a complex with SRF, a MADS-box transcription factor, to drive the expression of a host of target genes containing a serum response element (SRE) in their promoters.[1][6] These target genes are involved in cytoskeletal organization, cell adhesion, migration, and proliferation.[1]
Molecular Mechanism of (R)-CCG-1423 Action
(R)-CCG-1423 acts downstream of RhoA activation and actin polymerization.[1] Its primary mechanism involves the inhibition of the nuclear import of MRTF-A.[3][5]
Direct Binding to MRTF-A
Biochemical studies have demonstrated that CCG-1423 directly binds to MRTF-A.[5] Specifically, it interacts with the N-terminal basic domain (NB) of MRTF-A, which functions as a nuclear localization signal (NLS).[5][7] By binding to this region, CCG-1423 sterically hinders the interaction between MRTF-A and the importin α/β1 heterodimer, which is responsible for transporting MRTF-A into the nucleus.[5][8] This inhibitory action is specific, as CCG-1423 does not affect the binding of G-actin to MRTF-A.[5] Interestingly, the S-isomer of CCG-1423 exhibits a modestly but significantly higher binding affinity for MRTF-A and is more potent in inhibiting MRTF-A-mediated cellular events compared to the R-isomer.[3]
Other Potential Targets
While MRTF-A is a primary target, some evidence suggests that CCG-1423 may have other molecular interactions that contribute to its overall activity. These include:
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MICAL-2: CCG-1423 has been shown to bind to MICAL-2, an atypical actin-regulatory protein that can influence nuclear actin dynamics and, consequently, MRTF-A localization.[9][10]
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Pirin: Affinity isolation-based target identification efforts have suggested that pirin, an iron-dependent cotranscription factor, is a target of the CCG-1423 series of compounds.[9] Pirin has been shown to modulate MRTF-dependent luciferase reporter activity.[9]
It is important to note that recent studies also suggest that CCG-1423 and its derivatives may have broader effects on global RNA synthesis, potentially by reducing RNA polymerase II elongation.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of (R)-CCG-1423 from various studies.
| Parameter | Value | Cell Line/System | Assay | Reference |
| IC50 (SRE.L-luciferase) | 1-5 µmol/L | PC-3 | Rho-pathway selective serum response element-luciferase reporter | [1] |
| IC50 (SRE.L-luciferase) | 1.5 µM | Not Specified | Rho-pathway selective serum response element-luciferase reporter | [2] |
| IC50 (Cell Growth) | 1 µM | PC-3 (with 30 µM LPA) | WST-1 assay | [2] |
| Inhibition of DNA Synthesis | <1 µmol/L | PC-3 | LPA-induced BrdUrd incorporation | [1][6] |
| Inhibition of Cell Invasion | 71% at 10 µM | PC-3 | Matrigel invasion assay | [2] |
Experimental Protocols
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental to identifying and characterizing inhibitors of the Rho/MRTF/SRF pathway.[1][13]
Methodology:
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Cell Culture and Transfection: PC-3 prostate cancer cells are cultured in appropriate media.[1] Cells are then co-transfected with an SRE.L-luciferase reporter plasmid (containing a mutant SRE selective for RhoA-induced transcription) and a constitutively active upstream activator of the pathway (e.g., Gα13Q226L).[1] A Renilla luciferase plasmid under a constitutive promoter (e.g., TK) is often co-transfected for normalization.[1]
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Compound Treatment: Following transfection, cells are treated with various concentrations of (R)-CCG-1423 or a vehicle control (e.g., DMSO) for a specified period (e.g., 18-19 hours).[1]
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Luciferase Activity Measurement: Cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.[12]
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Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of the stimulated luciferase activity.[1]
Cell Proliferation (WST-1) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1]
Methodology:
-
Cell Seeding and Treatment: Cells (e.g., PC-3) are seeded in 96-well plates.[14] After attachment, the cells are treated with a mitogen such as LPA in the presence or absence of different concentrations of (R)-CCG-1423.[2][14]
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Incubation: The cells are incubated for a defined period (e.g., 8 days).[1]
-
WST-1 Reagent Addition: The WST-1 reagent is added to each well, and the plate is incubated for a further 1-4 hours. During this time, viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt WST-1 to formazan.
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Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The data is often expressed as a percentage of the control (LPA + DMSO).[1]
In Vitro Binding Assay (CCG-1423 Sepharose Pull-Down)
This assay is used to demonstrate the direct binding of CCG-1423 to its protein targets.[5]
Methodology:
-
Preparation of CCG-1423 Sepharose: CCG-1423 is chemically coupled to Sepharose beads.[5]
-
Cell Lysate Preparation: Whole-cell extracts from cells overexpressing the protein of interest (e.g., Flag-MRTF-A) are prepared.[5]
-
Pull-Down: The cell lysates are incubated with the CCG-1423 Sepharose beads (or control Sepharose beads).[5]
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Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are then eluted.
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Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by western blotting using an antibody against the protein of interest (e.g., anti-Flag).[5]
Visualizations of Signaling Pathways and Workflows
Figure 1. Signaling pathway of Rho/MRTF/SRF and the inhibitory action of (R)-CCG-1423.
Figure 2. Experimental workflow for the SRE.L-luciferase reporter assay.
Conclusion
(R)-CCG-1423 is a well-characterized inhibitor of the Rho/MRTF/SRF signaling pathway. Its primary mechanism of action involves the direct binding to the nuclear localization signal of MRTF-A, thereby preventing its nuclear import and subsequent activation of SRF-mediated gene transcription.[3][5] This leads to the inhibition of various cellular processes that are crucial for cancer progression and fibrosis.[1][15] The detailed understanding of its mechanism, supported by robust experimental data, makes (R)-CCG-1423 a valuable tool for studying Rho-mediated signaling and a promising lead compound for the development of novel therapeutics targeting diseases driven by the dysregulation of this pathway.[1][6] Further research into its potential off-target effects and the development of more potent and specific analogs will be crucial for its clinical translation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling | PLOS One [journals.plos.org]
- 6. CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecific Inhibitory Effects of CCG-1423 on the Cellular Events Mediated by Myocardin-Related Transcription Factor A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RPEL Proteins Are the Molecular Targets for CCG-1423, an Inhibitor of Rho Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
